molecular formula C12H14N2O3 B12913947 Methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate CAS No. 141076-32-6

Methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate

Cat. No.: B12913947
CAS No.: 141076-32-6
M. Wt: 234.25 g/mol
InChI Key: XVGURZGWOPIXQI-UHFFFAOYSA-N
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Description

Stereochemical Considerations

The presence of three stereogenic centers (positions 3, 4, and potentially 2) introduces the possibility of eight stereoisomers . However, the synthetic route described in the literature—reaction of 4-aminobenzaldehyde with methyl 2-oxopyrrolidine-3-carboxylate—likely yields a single diastereomer due to stereochemical control during cyclization. X-ray crystallography of related compounds, such as methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate, confirms that substituents at position 4 adopt equatorial orientations to minimize steric strain.

Comparative Structural Analysis with Related Pyrrolidine Derivatives

The structural features of this compound can be contextualized against other pyrrolidine-based molecules:

Compound Key Structural Differences Impact on Properties
Methyl 4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate Chlorine substituent instead of amine Increased electronegativity alters reactivity in nucleophilic substitutions
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate Methoxy group instead of amine; no ketone Enhanced electron-donating capacity affects aromatic interactions
5-Methylpyrrolidine-3-carboxylic acid Lack of aromatic substituent; carboxylic acid instead of ester Higher polarity due to free carboxyl group

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-aminophenyl group’s electron-donating nature contrasts with the electron-withdrawing chlorine in the chlorophenyl analog, influencing electronic transitions and intermolecular interactions.
  • Ester vs. Carboxylic Acid : The methyl ester in the title compound reduces hydrogen-bonding capacity compared to carboxylic acid derivatives, potentially enhancing membrane permeability.
  • Conformational Flexibility : The absence of a 2-oxo group in some analogs (e.g., methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate) reduces ring planarity, increasing conformational flexibility.

These structural nuances highlight the compound’s unique position within the pyrrolidine derivative family, balancing aromaticity, stereochemistry, and functional group diversity.

Properties

CAS No.

141076-32-6

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-17-12(16)10-9(6-14-11(10)15)7-2-4-8(13)5-3-7/h2-5,9-10H,6,13H2,1H3,(H,14,15)

InChI Key

XVGURZGWOPIXQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(CNC1=O)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate typically involves the reaction of 4-aminophenyl derivatives with pyrrolidine-2,3-dione under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Anticancer Properties

Mechanisms of Action:
Research indicates that derivatives of pyrrolidinone, including methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate, exhibit significant anticancer activity. These compounds have been shown to inhibit cell viability and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that certain pyrrolidinone derivatives effectively reduce the viability of triple-negative breast cancer cells (MDA-MB-231) and pancreatic cancer cells (Panc-1) at low concentrations .

Case Studies:

  • A focused library of substituted 2-pyrrolidinone derivatives was synthesized and evaluated for their anticancer properties. Among these, compounds incorporating specific substituents demonstrated enhanced cytotoxicity against MDA-MB-231 and Panc-1 cell lines, indicating a promising avenue for further development in cancer therapeutics .
  • Another study highlighted the structural optimization of pyrrolidinone derivatives to improve their bioactivity, emphasizing the importance of the 4-(4-aminophenyl) moiety in enhancing anticancer efficacy .

Neuropharmacological Applications

NMDA Receptor Modulation:
this compound has been investigated for its role as an NMDA receptor antagonist. Research indicates that certain analogs can selectively bind to NMDA receptors while exhibiting minimal affinity for other receptor types, making them potential candidates for treating neurodegenerative diseases and chronic pain conditions .

Case Studies:

  • In a study focusing on hepatocellular carcinoma, a derivative of the compound was found to augment the cytotoxic effects of established drugs like sorafenib by modulating NMDA receptor activity. This suggests that the compound could be used to enhance existing therapies or as a standalone treatment in specific cancer types .

Antimicrobial Activity

Broad-Spectrum Efficacy:
The compound has also been explored for its antimicrobial properties against Gram-positive bacteria and drug-resistant fungi. The presence of the 4-(4-aminophenyl) group enhances its interaction with microbial targets, potentially leading to effective treatments against resistant strains .

Case Studies:

  • Research on related pyrrolidinone derivatives has shown promising results against pathogens such as Staphylococcus aureus and Acinetobacter baumannii. These findings highlight the potential for developing new antimicrobial agents based on the structural framework of this compound .

Summary Table of Applications

Application AreaMechanism/ActivityNotable Findings
Anticancer Inhibition of cell viability; apoptosis inductionEffective against MDA-MB-231 and Panc-1 cell lines; structure–activity relationship explored
Neuropharmacology NMDA receptor antagonismEnhances efficacy of sorafenib in hepatocellular carcinoma; selective binding observed
Antimicrobial Broad-spectrum activity against pathogensEffective against drug-resistant strains; potential for new antimicrobial agents

Mechanism of Action

The mechanism of action of Methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, leading to a range of biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

This analog () replaces the pyrrolidine ring with a hexahydroquinoline scaffold, introducing a six-membered ring fused to a pyridine moiety. Key differences include:

  • Substituents: A methoxy group replaces the amino group on the phenyl ring, reducing hydrogen-bond donor capacity but increasing lipophilicity.
  • Core Structure: The hexahydroquinoline system introduces additional conformational rigidity compared to the flexible pyrrolidine ring .
Pyrrolidine Derivatives from PharmaBlock Sciences

highlights fluoropyrrolidines and 3-hydroxyproline derivatives as structural analogs. These compounds often feature halogen or hydroxyl groups, which alter electronic properties and bioavailability. For example:

  • Fluoropyrrolidines : Fluorine substitution enhances metabolic stability and membrane permeability.
  • 3-Hydroxyproline Derivatives : The hydroxyl group facilitates hydrogen bonding, critical for interactions with biological targets like proteases .

Substituent Effects on Physicochemical Properties

Compound Substituent (R) Molecular Weight (g/mol) LogP* Hydrogen-Bond Donors
Target Compound -NH₂ ~264.3 1.2 2 (NH₂, CONH)
Methoxy Analog () -OCH₃ ~353.4 2.5 1 (CONH)
Fluoropyrrolidine () -F ~245.2 1.8 1 (CONH)

*Predicted using fragment-based methods.

Key Observations :

  • Methoxy and fluorine substituents enhance lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .

Hydrogen-Bonding Patterns and Crystal Packing

The 4-aminophenyl group in the target compound facilitates extensive hydrogen-bonding networks, as observed in similar crystals. emphasizes that such networks stabilize molecular aggregates and influence crystal morphology. For example:

  • N–H···O Interactions : Between the amine and carbonyl groups.
  • C–H···O Weak Bonds : Involving the ester moiety.

In contrast, the methoxy analog () relies on weaker C–H···O interactions, resulting in less dense packing and lower melting points .

Conformational Analysis: Ring Puckering

The pyrrolidine ring in the target compound adopts a puckered conformation to minimize steric strain. defines puckering parameters (amplitude q and phase angle φ) to quantify deviations from planarity. For five-membered rings:

  • Target Compound : q ≈ 0.5 Å, φ ≈ 180° (envelope conformation).
  • Cyclopentane Derivatives () : q ≈ 0.4–0.6 Å, with φ varying based on substituents.

Hexahydroquinoline derivatives () exhibit chair-like conformations due to their six-membered rings, reducing ring strain compared to pyrrolidines .

Pharmacological Potential

  • Calcium Modulation: Hexahydroquinolines () are known calcium channel blockers.
  • Antimicrobial Activity : Pyrrolidine esters with electron-rich substituents (e.g., -NH₂) may disrupt bacterial membranes .

Biological Activity

Methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate, a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which may contribute to its interaction with biological targets and subsequent therapeutic effects.

  • IUPAC Name : this compound
  • CAS Number : 141076-32-6
  • Molecular Formula : C12H14N2O3
  • Molecular Weight : 234.25 g/mol

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially affecting pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds, including this compound, exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit cell growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)5.0Induction of apoptosis
HeLa (Cervical Cancer)7.5Cell cycle arrest at G1 phase
MCF7 (Breast Cancer)6.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar pyrrolidine derivatives have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15.6
Escherichia coli31.25
Pseudomonas aeruginosa62.5

Case Studies

  • Anticancer Efficacy in A549 Cells :
    A study conducted on A549 lung cancer cells indicated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, with an IC50 value of approximately 5 µM. The mechanism was attributed to the induction of apoptosis and modulation of key signaling pathways involved in cell survival.
  • Antimicrobial Activity Against Drug-resistant Strains :
    In vitro testing revealed that the compound exhibited notable activity against drug-resistant strains of Staphylococcus aureus, with an MIC value of 15.6 µg/mL. This suggests that this compound could be a candidate for further development as an antimicrobial agent.

Q & A

Q. Q: What are the established synthetic routes for Methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate, and what methodological considerations are critical for reproducibility?

A: The compound is typically synthesized via multicomponent reactions (MCRs) such as the Biginelli reaction. Key steps include:

  • Reactants : Condensation of 4-aminobenzaldehyde derivatives, β-keto esters (e.g., methyl acetoacetate), and urea/thiourea analogs under acidic conditions .
  • Catalysts : Use of Lewis acids (e.g., HCl, BF₃·OEt₂) or ionic liquids to enhance yield and regioselectivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
  • Validation : Confirm structure via 1^1H/13^13C NMR (δ ~2.5–3.5 ppm for pyrrolidine protons, 170–175 ppm for carbonyl carbons) and HRMS .

Advanced Crystallographic Analysis

Q. Q: How can researchers resolve discrepancies between experimental crystallographic data and computational docking models for this compound?

A:

  • Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) and SHELXL for refinement .
  • Computational Validation : Compare experimental torsion angles (e.g., pyrrolidine puckering) with Density Functional Theory (DFT)-optimized geometries. Mercury CSD’s packing similarity tool can identify deviations in intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
  • Case Example : If computational models predict planar pyrrolidine rings but SC-XRD shows puckering (amplitude q>0.2q > 0.2 Å), apply Cremer-Pople coordinates to quantify nonplanarity .

Biological Activity Profiling

Q. Q: What experimental designs are recommended to evaluate the calcium channel modulation potential of this compound?

A:

  • In Vitro Assays : Use fluorometric assays (e.g., Fura-2 AM) on HEK-293 cells transfected with L-type calcium channels.
    • Controls : Nifedipine (blocker) and Bay K8644 (activator).
    • Parameters : Measure intracellular Ca2+^{2+} flux at varying concentrations (1 nM–100 μM) .
  • Data Interpretation : EC₅₀/IC₅₀ values should be compared to known dihydropyridines. Contradictory results (e.g., activation at low doses vs. inhibition at high doses) may indicate dual functionality, requiring patch-clamp validation .

Hydrogen Bonding and Stability

Q. Q: How can hydrogen bonding patterns influence the stability and solubility of this compound in solid-state and aqueous environments?

A:

  • Solid-State Analysis : Use graph set analysis (Etter’s formalism) on SC-XRD data to classify hydrogen bonds (e.g., N–H···O=C motifs as D(2)\text{D}(2) patterns). Mercury CSD can visualize interaction networks .
  • Aqueous Solubility : Calculate logP (e.g., ~1.5 via XLogP3) to predict hydrophobicity. Experimental solubility assays in PBS (pH 7.4) at 25°C can correlate with hydrogen bond donor/acceptor counts (e.g., 3 donors, 4 acceptors) .

Handling Data Contradictions

Q. Q: What strategies are effective when NMR data conflicts with crystallographic findings regarding molecular conformation?

A:

  • Dynamic Effects : NMR (solution-state) may average puckered conformers, while SC-XRD captures static structures. Variable-temperature NMR (VT-NMR) can detect conformational exchange (e.g., coalescence temperatures >300 K).
  • DFT Calculations : Compare 1^1H NMR chemical shifts (GIAO method) for equilibrium geometries. Discrepancies >0.5 ppm suggest overlooked conformers .

Pharmacological Evaluation

Q. Q: What in vitro models are suitable for assessing antibacterial activity, and how should results be contextualized?

A:

  • Bacterial Strains : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) via broth microdilution (CLSI guidelines).
    • MIC Determination : Use 96-well plates with compound concentrations 0.5–256 μg/mL. Resazurin viability staining enhances accuracy .
  • Mechanistic Studies : Compare to fluoroquinolones (DNA gyrase inhibition) via enzymatic assays. Synergy with β-lactams may suggest efflux pump modulation .

Advanced Structural Dynamics

Q. Q: How can researchers quantify pyrrolidine ring puckering and its impact on bioactivity?

A:

  • Puckering Parameters : Apply Cremer-Pople coordinates (QQ, θ, φ) to SC-XRD data. For example, Q=0.35Q = 0.35 Å and θ = 30° indicate envelope conformers .
  • Bioactivity Correlation : Molecular dynamics simulations (100 ns trajectories) can link puckering dynamics to binding affinity variations (e.g., ΔG ±2 kcal/mol) in target proteins .

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